

An In-depth Technical Guide to the Molecular Structure of 2-Phenylbenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylbenzaldehyde, also known as 2-biphenylcarboxaldehyde, is an aromatic aldehyde with the chemical formula C₁₃H₁₀O.[1] This compound consists of a biphenyl scaffold with a formyl group at the 2-position of one of the benzene rings. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, dyes, and fragrances.[2][3] In medicinal chemistry, the biphenyl scaffold is of significant interest, and derivatives of **2-phenylbenzaldehyde** have been investigated for their potential as enzyme inhibitors, for instance, in the context of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival.[2][4][5][6][7] This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and key reactions of **2-Phenylbenzaldehyde**.

Molecular Properties and Spectroscopic Data

The fundamental properties of **2-Phenylbenzaldehyde** are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical processes.



Property	Value	Reference
Molecular Formula	C13H10O	[1]
Molecular Weight	182.22 g/mol	[1]
CAS Number	1203-68-5	[1]
Appearance	White to light yellow powder or crystal; can also be a semisolid to liquid	[2]
Boiling Point	91-92 °C at 0.15 mmHg	[1]
Density	1.130 g/mL at 25 °C	[1]
Refractive Index	n20/D >1.6220	[1]
Storage Temperature	2-8 °C	[1]

Spectroscopic Analysis

Spectroscopic data is essential for the identification and characterization of **2- Phenylbenzaldehyde**. The following tables summarize the key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.00	S	1H	Aldehydic proton (- CHO)
8.05–8.03	m	1H	Aromatic proton
7.63	td, J = 7.5, 1.4 Hz	1H	Aromatic proton
7.50–7.42	m	5H	Aromatic protons
7.39–7.37	m	2H	Aromatic protons



Note: Data obtained from a ¹H-NMR spectrum of Biphenyl-2-carbaldehyde in CDCl₃ at 600 MHz.[8]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
190 - 200	Aldehydic carbon (C=O)
125 - 150	Aromatic carbons

Note: These are typical chemical shift ranges for the specified carbon types.

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups present in **2-Phenylbenzaldehyde**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H stretch
2850 and 2750	Weak	Aldehydic C-H stretch (Fermi doublet)
1710-1685	Strong	C=O stretch (conjugated aldehyde)
1600-1475	Weak-Medium	Aromatic C=C stretch

Note: These are typical IR absorption frequencies for aromatic aldehydes.[9][10][11]

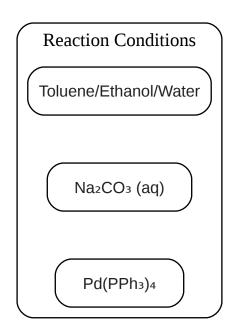
Mass Spectrometry

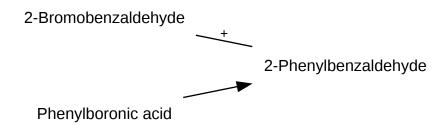
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the related isomer, [1,1'-Biphenyl]-4-carboxaldehyde, the top three m/z peaks are 182, 181, and 152.[12]



Synthesis of 2-Phenylbenzaldehyde

A common and efficient method for the synthesis of **2-Phenylbenzaldehyde** is the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.





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Suzuki-Miyaura Synthesis of 2-Phenylbenzaldehyde

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid.[13][14]

Materials:



- 2-Bromobenzaldehyde
- · Phenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- 2M Aqueous sodium carbonate (Na₂CO₃) solution
- Toluene
- Ethanol
- · Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add 2-bromobenzaldehyde (1.0 eq), phenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
- Add a 2:1 mixture of toluene and ethanol to the flask.
- Add the 2M aqueous sodium carbonate solution (2.0 eq).
- Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).



- Once the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.
- Add ethyl acetate and water to the separatory funnel and separate the layers.
- Extract the aqueous layer with ethyl acetate (2 x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenylbenzaldehyde.

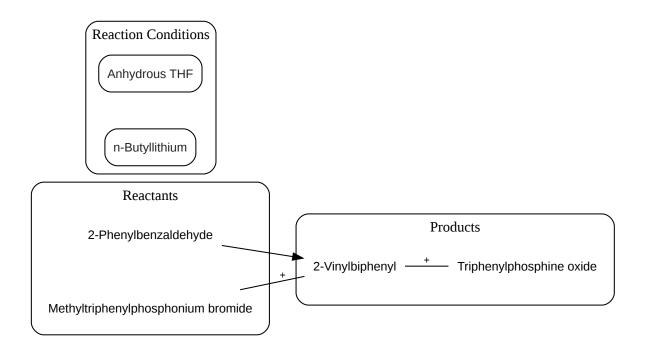
Key Reactions of 2-Phenylbenzaldehyde

The aldehyde functional group in **2-Phenylbenzaldehyde** allows it to participate in a variety of important organic reactions, including the Wittig reaction and the Aldol condensation.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones. **2-Phenylbenzaldehyde** can react with a phosphorus ylide, such as methylenetriphenylphosphorane, to form 2-vinylbiphenyl.





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Wittig Reaction of 2-Phenylbenzaldehyde

Experimental Protocol: Wittig Reaction

This protocol is a general procedure for the Wittig reaction of an aldehyde with a phosphonium ylide.[15][16][17][18][19]

Materials:

- Methyltriphenylphosphonium bromide
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- 2-Phenylbenzaldehyde



- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Flame-dried glassware

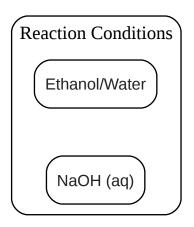
Procedure:

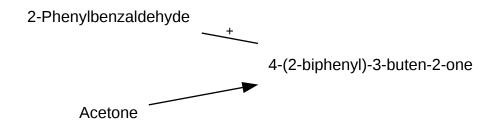
- Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add n-butyllithium (1.0 eq) dropwise. A color change indicates the formation of the ylide. d. Stir the mixture at 0 °C for 1 hour.
- Wittig Reaction: a. In a separate flame-dried flask, dissolve **2-phenylbenzaldehyde** (1.0 eq) in anhydrous THF. b. Add the aldehyde solution to the ylide solution via cannula. c. Allow the reaction to warm to room temperature and stir for 2-4 hours.
- Work-up: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter and concentrate the solution under reduced pressure.
- Purification: a. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate 2-vinylbiphenyl.

Aldol Condensation

The Aldol condensation is a carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. **2-Phenylbenzaldehyde**, lacking α -hydrogens, can act as the electrophilic partner in a crossed Aldol condensation with a ketone, such as acetone.







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Aldol Condensation of 2-Phenylbenzaldehyde

Experimental Protocol: Aldol Condensation

This is a general procedure for a base-catalyzed crossed Aldol condensation.[20][21][22][23]

Materials:

- 2-Phenylbenzaldehyde
- Acetone
- 10% Aqueous sodium hydroxide (NaOH) solution
- Ethanol
- Water
- Erlenmeyer flask



Stir bar

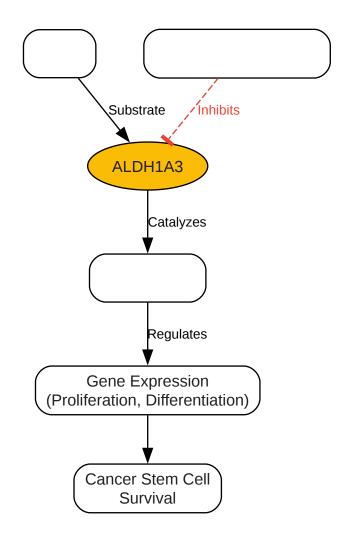
Procedure:

- In an Erlenmeyer flask, dissolve **2-phenylbenzaldehyde** (1.0 eq) in ethanol.
- Add acetone (1.5 eq) to the solution.
- While stirring, slowly add the 10% aqueous sodium hydroxide solution dropwise.
- Continue stirring at room temperature for 30 minutes. A precipitate should form.
- Cool the reaction mixture in an ice bath to complete the precipitation.
- Collect the solid product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from ethanol to obtain pure 4-(2-biphenyl)-3-buten-2-one.

Role in Drug Discovery: ALDH1A3 Inhibition

Derivatives of benzaldehyde are being investigated as inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer stem cells. Inhibition of ALDH1A3 is a potential therapeutic strategy to target these resilient cancer cells. The benzaldehyde moiety can interact with the active site of the enzyme.





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Mechanism of ALDH1A3 Inhibition

Conclusion

2-Phenylbenzaldehyde is a versatile molecule with significant applications in organic synthesis and drug discovery. Its unique biphenyl structure and reactive aldehyde group allow for the construction of complex molecular architectures. A thorough understanding of its properties, spectroscopic characteristics, and reactivity is crucial for its effective utilization in research and development. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for scientists and researchers working with this important chemical compound.



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